GPR35 Agonist Potency of 7-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
The compound demonstrates potent agonist activity at the G protein-coupled receptor GPR35. This activity is quantified by an EC50 value of 59 nM in a dynamic mass redistribution assay in human HT-29 cells [1]. A comparator, the non-brominated analog 6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, lacks this specific activity profile and is primarily noted as an intermediate for neurological disorders . The presence of the 7-bromo group is critical for this activity.
| Evidence Dimension | EC50 for GPR35 Agonist Activity |
|---|---|
| Target Compound Data | EC50 = 59 nM |
| Comparator Or Baseline | 6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one: No reported GPR35 activity |
| Quantified Difference | Not applicable; comparator lacks activity |
| Conditions | Human HT-29 cells, dynamic mass redistribution assay |
Why This Matters
GPR35 is an emerging drug target for inflammatory and metabolic diseases; this compound offers a well-defined chemical starting point for probe or lead development, unlike its non-brominated analog.
- [1] BindingDB. (n.d.). BDBM50323317 (CHEMBL4175848). Affinity Data: EC50 for GPR35 agonist activity. View Source
